2-(Bromomethyl)-5-tert-butyloxolane
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Overview
Description
2-(Bromomethyl)-5-tert-butyloxolane is an organic compound that belongs to the class of oxolanes, which are five-membered cyclic ethers. This compound features a bromomethyl group and a tert-butyl group attached to the oxolane ring. It is a versatile intermediate used in various chemical syntheses due to its reactivity and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-5-tert-butyloxolane typically involves the bromination of 5-tert-butyloxolane. One common method is the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under light or heat to facilitate the bromination reaction. The reaction is carried out in an inert solvent like dichloromethane or carbon tetrachloride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of bromine or hydrobromic acid in the presence of a suitable catalyst can also be employed for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-5-tert-butyloxolane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding oxolane derivatives with different functional groups.
Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium alkoxides. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include oxolane derivatives with hydroxyl or carbonyl groups.
Reduction: The major product is 5-tert-butyloxolane.
Scientific Research Applications
2-(Bromomethyl)-5-tert-butyloxolane is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules and heterocycles.
Biology: In the modification of biomolecules for studying biological pathways and mechanisms.
Medicine: Potential use in drug development and synthesis of pharmaceutical compounds.
Industry: Used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-5-tert-butyloxolane involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic attack, leading to the formation of various substituted products. The oxolane ring provides stability and influences the reactivity of the compound. Molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Similar in structure but contains a dioxolane ring instead of an oxolane ring.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group but has an acrylate ester functional group.
2-Bromomethyl-anthraquinone: Contains a bromomethyl group attached to an anthraquinone structure.
Uniqueness
2-(Bromomethyl)-5-tert-butyloxolane is unique due to its combination of a bromomethyl group and a tert-butyl group on an oxolane ring. This structure provides specific reactivity and stability, making it a valuable intermediate in organic synthesis and various applications.
Properties
Molecular Formula |
C9H17BrO |
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Molecular Weight |
221.13 g/mol |
IUPAC Name |
2-(bromomethyl)-5-tert-butyloxolane |
InChI |
InChI=1S/C9H17BrO/c1-9(2,3)8-5-4-7(6-10)11-8/h7-8H,4-6H2,1-3H3 |
InChI Key |
WMKIBAINGHFKJA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1CCC(O1)CBr |
Origin of Product |
United States |
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